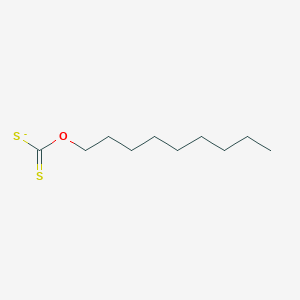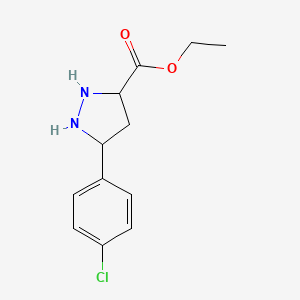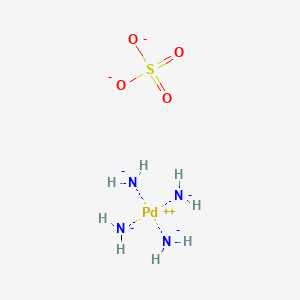
Azanide;palladium(2+);sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azanide;palladium(2+);sulfate is a complex compound that combines azanide, palladium in the +2 oxidation state, and sulfate Palladium compounds are known for their catalytic properties, especially in organic synthesis and industrial applications
准备方法
Synthetic Routes and Reaction Conditions
Azanide;palladium(2+);sulfate can be synthesized through several methods. One common approach involves the reaction of palladium metal with a mixture of nitric acid and sulfuric acid. This reaction produces palladium(II) sulfate, which can then be combined with azanide to form the desired compound .
Another method involves the reaction of palladium(II) sulfide with oxygen in dimethylformamide. This process also yields palladium(II) sulfate, which can be further reacted with azanide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Azanide;palladium(2+);sulfate undergoes various types of chemical reactions, including:
Oxidation: Palladium(2+) can be oxidized to higher oxidation states under specific conditions.
Reduction: Palladium(2+) can be reduced to palladium(0), which is a common catalyst in organic reactions.
Substitution: The azanide and sulfate ligands can be substituted with other ligands, leading to the formation of different palladium complexes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide and oxygen.
Reducing agents: Such as sodium borohydride and hydrazine.
Ligands: Such as phosphines and amines for substitution reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions may produce palladium(0) nanoparticles .
科学研究应用
Azanide;palladium(2+);sulfate has a wide range of scientific research applications, including:
作用机制
The mechanism of action of azanide;palladium(2+);sulfate involves the interaction of palladium(2+) with various molecular targets. In catalytic reactions, palladium(2+) undergoes oxidative addition, transmetallation, and reductive elimination steps, facilitating the formation of new chemical bonds . The azanide and sulfate ligands can influence the reactivity and selectivity of these catalytic processes.
相似化合物的比较
Azanide;palladium(2+);sulfate can be compared with other palladium compounds, such as:
Palladium(II) acetate: Commonly used as a catalyst in organic synthesis.
Palladium(II) chloride: A starting material for the synthesis of various palladium complexes.
Bis(triphenylphosphine)palladium chloride: A coordination compound used in cross-coupling reactions.
The uniqueness of this compound lies in its combination of azanide and sulfate ligands, which can modulate the reactivity and selectivity of palladium(2+) in catalytic processes .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique combination of azanide, palladium(2+), and sulfate provides distinct chemical properties that can be leveraged in catalysis, medicine, and materials science. Further research and development can unlock new applications and enhance our understanding of this intriguing compound.
属性
分子式 |
H8N4O4PdS-4 |
|---|---|
分子量 |
266.58 g/mol |
IUPAC 名称 |
azanide;palladium(2+);sulfate |
InChI |
InChI=1S/4H2N.H2O4S.Pd/c;;;;1-5(2,3)4;/h4*1H2;(H2,1,2,3,4);/q4*-1;;+2/p-2 |
InChI 键 |
LJZUZKVTPNLCTI-UHFFFAOYSA-L |
规范 SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[O-]S(=O)(=O)[O-].[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl (1R,21S,24S)-21-tert-butyl-16,16-dimethyl-3,19,22-trioxo-2,18-dioxa-4,20,23-triazatetracyclo[21.2.1.1(4,7).0(6,11)]heptacosa-6,8,10-triene-24-carboxylate](/img/structure/B15133369.png)



![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine](/img/structure/B15133396.png)
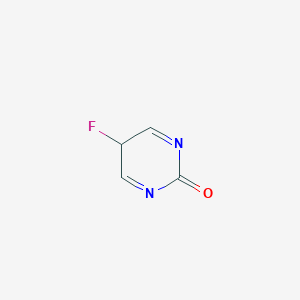
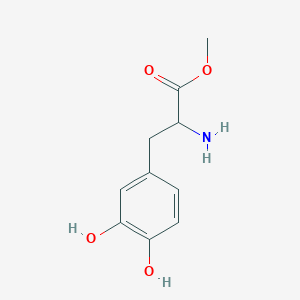
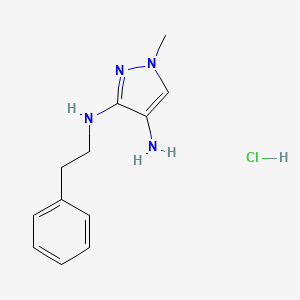

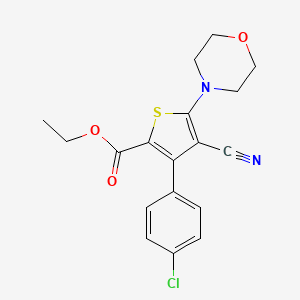
![2,2-dimethyl-N-(4-oxo-3,7a-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B15133461.png)

